molecular formula C22H23N3O3 B11422946 3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11422946
M. Wt: 377.4 g/mol
InChI Key: AUICVTBRLJLACL-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines and various aldehydes or ketones. The reaction conditions may involve:

    Catalysts: Acid or base catalysts to facilitate the cyclization process.

    Solvents: Common organic solvents such as ethanol, methanol, or dichloromethane.

    Temperature: Reactions are usually carried out at elevated temperatures (e.g., 60-100°C) to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous flow reactors: To enhance reaction efficiency and scalability.

    Purification techniques: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Substitution: Introduction of halogens or other functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazole: Lacks the methoxypropyl and methylphenyl substituents.

    5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazole: Lacks the hydroxyphenyl and methylphenyl substituents.

Uniqueness

The unique combination of substituents in 3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H23N3O3/c1-14-8-10-15(11-9-14)21-18-19(16-6-3-4-7-17(16)26)23-24-20(18)22(27)25(21)12-5-13-28-2/h3-4,6-11,21,26H,5,12-13H2,1-2H3,(H,23,24)

InChI Key

AUICVTBRLJLACL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCOC)NN=C3C4=CC=CC=C4O

Origin of Product

United States

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